6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene is a chemical compound with the molecular formula C10H10O It is a derivative of indeno[1,2-b]oxirene, characterized by the presence of a methyl group at the 6a position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indene derivatives with oxidizing agents to form the oxirene ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,6a-Dihydro-1ah-indeno[1,2-b]oxirene
- 1b,2,5,5a,6,6a-hexahydro-1ah-indeno[1,2-b]oxirene
- 1a,6a-dihydro-1a,6a-diphenyl-6h-indeno[1,2-b]oxiren-6-one
Uniqueness
6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene is unique due to the presence of the methyl group at the 6a position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Eigenschaften
CAS-Nummer |
3199-85-7 |
---|---|
Molekularformel |
C10H10O |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
6a-methyl-1a,6-dihydroindeno[1,2-b]oxirene |
InChI |
InChI=1S/C10H10O/c1-10-6-7-4-2-3-5-8(7)9(10)11-10/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
NERZWZQNSRXDMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3=CC=CC=C3C1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.